1-(1-Benzylpiperidine-4-carbonyl)-4,4-difluoropiperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Benzylpiperidine-4-carbonyl)-4,4-difluoropiperidine is a synthetic organic compound that features a piperidine ring structure with benzyl and difluoropiperidine substituents
Preparation Methods
The synthesis of 1-(1-Benzylpiperidine-4-carbonyl)-4,4-difluoropiperidine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of 1-Benzylpiperidine-4-carbonyl chloride: This intermediate is prepared by reacting 1-benzylpiperidine with thionyl chloride.
Introduction of Difluoropiperidine: The 1-benzylpiperidine-4-carbonyl chloride is then reacted with 4,4-difluoropiperidine under controlled conditions to yield the final product.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
1-(1-Benzylpiperidine-4-carbonyl)-4,4-difluoropiperidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, with reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(1-Benzylpiperidine-4-carbonyl)-4,4-difluoropiperidine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(1-Benzylpiperidine-4-carbonyl)-4,4-difluoropiperidine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
1-(1-Benzylpiperidine-4-carbonyl)-4,4-difluoropiperidine can be compared with other similar compounds, such as:
1-Benzylpiperidine-4-carbonyl chloride: This compound is a key intermediate in the synthesis of the target compound.
4,4-Difluoropiperidine: Another important precursor used in the synthesis.
Piperidine derivatives: These compounds share the piperidine ring structure and may exhibit similar chemical properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C18H24F2N2O |
---|---|
Molecular Weight |
322.4 g/mol |
IUPAC Name |
(1-benzylpiperidin-4-yl)-(4,4-difluoropiperidin-1-yl)methanone |
InChI |
InChI=1S/C18H24F2N2O/c19-18(20)8-12-22(13-9-18)17(23)16-6-10-21(11-7-16)14-15-4-2-1-3-5-15/h1-5,16H,6-14H2 |
InChI Key |
RNWAEUJPVVRWJY-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)N2CCC(CC2)(F)F)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.